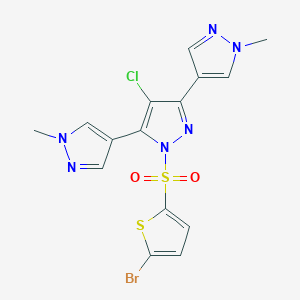![molecular formula C23H23N5O3 B14926849 6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926849.png)
6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by its isoxazolo[5,4-b]pyridine core, which is substituted with a cyclopropyl group, an ethyl-methyl-pyrazolyl group, and a methoxyphenyl group. The presence of these diverse functional groups contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazolo[5,4-b]pyridine ring system.
Introduction of Substituents: The cyclopropyl, ethyl-methyl-pyrazolyl, and methoxyphenyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as alkyl halides, pyrazoles, and methoxybenzenes.
Final Coupling and Purification: The final step involves coupling the substituted isoxazolo[5,4-b]pyridine with a carboxamide group, followed by purification to obtain the desired compound in high purity.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine: The compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions can vary depending on the context and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Isoxazolo[5,4-b]pyridine Derivatives: These compounds share the same core structure but differ in the nature and position of substituents. They may exhibit different chemical and biological properties.
Pyrazole Derivatives: Compounds containing the pyrazole ring system may have similar reactivity and applications but differ in their overall structure and properties.
Methoxyphenyl Derivatives: These compounds contain the methoxyphenyl group and may have similar chemical reactivity but differ in their biological activity and applications.
Propriétés
Formule moléculaire |
C23H23N5O3 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
6-cyclopropyl-N-(1-ethyl-5-methylpyrazol-3-yl)-3-(3-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-4-28-13(2)10-19(26-28)25-22(29)17-12-18(14-8-9-14)24-23-20(17)21(27-31-23)15-6-5-7-16(11-15)30-3/h5-7,10-12,14H,4,8-9H2,1-3H3,(H,25,26,29) |
Clé InChI |
BIKKVYULXXTWPZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC(=CC=C4)OC)C5CC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-ethyl-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14926769.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B14926793.png)
![N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14926801.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926809.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14926837.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926845.png)
![N-ethyl-6-(4-methoxyphenyl)-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926861.png)

![Ethyl 2-[(2-methylpropyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B14926870.png)
![4-{3-[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-1-adamantyl}-3,5-dimethylisoxazole](/img/structure/B14926874.png)
![2-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B14926880.png)
![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926882.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14926886.png)
